molecular formula C43H63CoN2O6S- B14893128 Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate

Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate

Cat. No.: B14893128
M. Wt: 795.0 g/mol
InChI Key: CPNNWGKBDLPWBH-UHFFFAOYSA-M
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Description

ACN-054504, also known as acetonitrile, is a colorless liquid with the chemical formula CH₃CN. It is the simplest organic nitrile and is widely used as a solvent in organic synthesis and in the purification of butadiene. Acetonitrile is produced mainly as a byproduct of acrylonitrile manufacture .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetonitrile is primarily produced as a byproduct during the manufacture of acrylonitrile. The process involves the ammoxidation of propylene, where propylene, ammonia, and oxygen react in the presence of a catalyst to produce acrylonitrile, acetonitrile, and hydrogen cyanide .

Industrial Production Methods

In industrial settings, acetonitrile is separated from the reaction mixture by distillation. The crude acetonitrile is then purified through additional distillation steps to remove impurities and achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

Acetonitrile exerts its effects primarily as a solvent. It dissolves a wide range of organic and inorganic compounds, facilitating chemical reactions and extractions. The molecular targets and pathways involved depend on the specific application and the compounds being dissolved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetonitrile is unique due to its combination of high polarity, low viscosity, and high elution strength, making it particularly useful in chromatographic techniques and as a versatile solvent in various chemical reactions .

Properties

Molecular Formula

C43H63CoN2O6S-

Molecular Weight

795.0 g/mol

IUPAC Name

cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate

InChI

InChI=1S/C36H54N2O2.C7H8O3S.Co.H2O/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10;;/h17-22,29-30,39-40H,13-16H2,1-12H3;2-5H,1H3,(H,8,9,10);;1H2/p-1

InChI Key

CPNNWGKBDLPWBH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.O.[Co]

Origin of Product

United States

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